molecular formula C13H14O4 B1407415 trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester CAS No. 1597426-80-6

trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

Cat. No. B1407415
M. Wt: 234.25 g/mol
InChI Key: COQKZWJFVDJPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .


Chemical Reactions Analysis

Esters, including trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Trans-esterification, the conversion of a carboxylic acid ester into a different carboxylic acid ester, can also occur when an ester is placed in a large excess of an alcohol along with the presence of either an acid or a base .

Scientific Research Applications

Trypanocidal Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzoic acid derivatives have been studied for their trypanocidal activity, specifically as inhibitors of trans-sialidase (TS), an enzyme that has become a pharmacological target for new anti-Chagas drugs .
  • Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
  • Results : Three compounds sharing a para-aminobenzoic acid moiety showed potent trypanocidal activity, more so than commercially available drugs . One compound showed moderate inhibition (47%) on the trans-sialidase enzyme .

Decarboxylative Hydroxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
  • Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
  • Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .

Antimycotic Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
  • Results : The results of the study are not specified in the source .

Zwitterion‐Catalyzed Ring‐Opening of Epoxides

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acid derivatives have been used in zwitterion-catalyzed ring-opening of epoxides with carboxylic acids to give 1,2-diol monoesters . These mono-esterified 1,2-diols are useful building blocks .
  • Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
  • Results : The catalytic protocol was applicable to a wide range of substrates . The synthetic utilities of the 1,2-diol monoesters have been demonstrated .

Decarboxylative Hydroxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
  • Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
  • Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .

Antimycotic Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
  • Results : The results of the study are not specified in the source .

Zwitterion‐Catalyzed Ring‐Opening of Epoxides

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acid derivatives have been used in zwitterion-catalyzed ring-opening of epoxides with carboxylic acids to give 1,2-diol monoesters . These mono-esterified 1,2-diols are useful building blocks .
  • Methods of Application : The study involved the design and synthesis of a new series of benzoic acid derivatives, followed by enzymatic analysis and molecular docking studies .
  • Results : The catalytic protocol was applicable to a wide range of substrates . The synthetic utilities of the 1,2-diol monoesters have been demonstrated .

Decarboxylative Hydroxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzoic acids have been used in decarboxylative hydroxylation to synthesize phenols .
  • Methods of Application : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This produces aryl radicals for subsequent capture by copper, followed by C-O reductive elimination from arylcopper(III) .
  • Results : The method overcomes challenges associated with conventional decarboxylation of benzoic acids, enabling a hitherto unknown transformation .

Antimycotic Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods of Application : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
  • Results : The results of the study are not specified in the source .

Safety And Hazards

The safety and hazards associated with trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester are not provided in the search results. For safety information, one would typically refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKZWJFVDJPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Reactant of Route 2
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Reactant of Route 3
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Reactant of Route 4
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Reactant of Route 5
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester
Reactant of Route 6
trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.